molecular formula C11H15NO2S B8575585 Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate

Cat. No.: B8575585
M. Wt: 225.31 g/mol
InChI Key: TVULSXCAFGMKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused to a benzene ring

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

ethyl 2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-3-14-11(13)8-5-4-6-9-10(8)12-7(2)15-9/h8H,3-6H2,1-2H3

InChI Key

TVULSXCAFGMKQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate typically involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with appropriate reagents . One common method includes the use of potassium tert-butoxide as a base, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a DNA gyrase B inhibitor, it binds to the enzyme’s active site, preventing the supercoiling of bacterial DNA, which is essential for bacterial replication and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxycarbonyl group enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

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